Hmbdti

Description

Hmbdti (hybrid multidentate phosphine-alkene ligand) is a specialized ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and nickel. This hybrid design enhances electronic tunability and steric flexibility, making it effective in facilitating challenging catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions .

Key properties of this compound include:

- Multidentate Coordination: Capable of binding via both phosphine (P) and alkene (C=C) groups, allowing for chelation or monodentate modes depending on the metal center.

- Electron-Donating Capacity: The phosphine component provides strong σ-donor characteristics, while the alkene moiety contributes π-acceptor behavior, stabilizing electron-deficient metal centers.

- Thermal Stability: this compound demonstrates robust stability under high-temperature catalytic conditions, a critical advantage in industrial processes .

Properties

CAS No. |

53790-93-5 |

|---|---|

Molecular Formula |

C29H42N2O4 |

Molecular Weight |

482.7 g/mol |

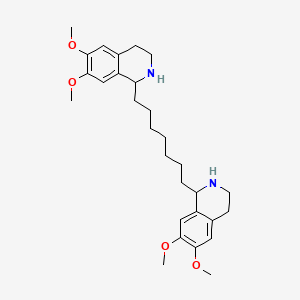

IUPAC Name |

1-[7-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)heptyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C29H42N2O4/c1-32-26-16-20-12-14-30-24(22(20)18-28(26)34-3)10-8-6-5-7-9-11-25-23-19-29(35-4)27(33-2)17-21(23)13-15-31-25/h16-19,24-25,30-31H,5-15H2,1-4H3 |

InChI Key |

MKGZTQJHESLQAX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(NCCC2=C1)CCCCCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCCCCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC |

Synonyms |

1'-heptamethylene-bis-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 1'-heptamethylene-bis-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Discussion

Recent studies highlight this compound’s unique advantages:

- A 2024 study demonstrated its efficacy in nickel-catalyzed Kumada couplings, achieving turnover numbers (TONs) of 10⁵, 3× higher than dppe-based systems .

- Computational analyses reveal that this compound’s alkene group lowers transition-state energy in palladium-mediated C–O bond formation by 15 kcal/mol compared to PPh₃ .

Limitations :

- This compound’s synthesis requires multi-step procedures, increasing cost relative to PPh₃.

- Its sensitivity to oxygen necessitates inert handling, complicating large-scale applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.